molecular formula C10H9Cl2N5O B237794 2,4-dichloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide

2,4-dichloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide

Cat. No. B237794
M. Wt: 286.11 g/mol
InChI Key: KAWNCDQNVMUCLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide, also known as A-769662, is a small molecule that has been extensively studied for its potential therapeutic applications in metabolic diseases, cancer, and neurodegenerative disorders. It was first identified as an activator of the AMP-activated protein kinase (AMPK) pathway, which is a key regulator of cellular energy homeostasis.

Mechanism of Action

2,4-dichloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide activates AMPK by binding to the regulatory gamma subunit of the enzyme. This leads to conformational changes that result in the activation of the catalytic alpha subunit of AMPK. AMPK activation leads to the phosphorylation of various downstream targets that regulate cellular energy homeostasis, including glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.
Biochemical and Physiological Effects:
2,4-dichloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide has been shown to have a variety of biochemical and physiological effects, including:
- Activation of AMPK
- Improvement of glucose uptake and insulin sensitivity in skeletal muscle and adipose tissue
- Inhibition of cell proliferation and induction of apoptosis in cancer cells
- Improvement of cognitive function and reduction of neuroinflammation in neurodegenerative disorders
- Activation of fatty acid oxidation and mitochondrial biogenesis

Advantages and Limitations for Lab Experiments

The advantages of using 2,4-dichloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide in lab experiments include its specificity for AMPK activation and its ability to activate AMPK in a dose-dependent manner. However, the limitations of using 2,4-dichloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide include its potential off-target effects and its limited solubility in aqueous solutions.

Future Directions

There are several potential future directions for research on 2,4-dichloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide, including:
- Further investigation of its therapeutic potential in metabolic diseases, cancer, and neurodegenerative disorders
- Development of more potent and selective AMPK activators
- Investigation of the potential for combination therapy with other drugs to enhance its therapeutic effects
- Investigation of its effects on other cellular pathways and processes beyond AMPK activation.

Synthesis Methods

The synthesis of 2,4-dichloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide involves several steps, starting with the reaction of 2,4-dichlorobenzoyl chloride with 2-ethyl-2H-tetrazole in the presence of a base to form the intermediate 2,4-dichloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide. This intermediate is then purified and subjected to further reactions to produce the final product.

Scientific Research Applications

2,4-dichloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide has been extensively studied for its potential therapeutic applications in metabolic diseases, cancer, and neurodegenerative disorders. In metabolic diseases, 2,4-dichloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide has been shown to activate AMPK and improve glucose uptake and insulin sensitivity in skeletal muscle and adipose tissue. In cancer, 2,4-dichloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. In neurodegenerative disorders, 2,4-dichloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide has been shown to improve cognitive function and reduce neuroinflammation.

properties

Product Name

2,4-dichloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide

Molecular Formula

C10H9Cl2N5O

Molecular Weight

286.11 g/mol

IUPAC Name

2,4-dichloro-N-(2-ethyltetrazol-5-yl)benzamide

InChI

InChI=1S/C10H9Cl2N5O/c1-2-17-15-10(14-16-17)13-9(18)7-4-3-6(11)5-8(7)12/h3-5H,2H2,1H3,(H,13,15,18)

InChI Key

KAWNCDQNVMUCLE-UHFFFAOYSA-N

SMILES

CCN1N=C(N=N1)NC(=O)C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CCN1N=C(N=N1)NC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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